
(R,cis)-7-Methyl Atracurium Dibesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,cis)-7-Methyl Atracurium Dibesylate is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is a stereoisomer of atracurium and is used primarily in medical settings to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its intermediate duration of action and reduced histamine release compared to other neuromuscular blocking agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R,cis)-7-Methyl Atracurium Dibesylate involves multiple steps, starting from 3,4-dimethoxyphenylacetic acid (DMPA). The process includes the formation of intermediate compounds through reactions with 1,5-pentanediol and benzenesulfonic acid . The final product is obtained through a series of purification steps, including filtration and crystallization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the on-demand production of the compound, ensuring high purity and yield . The continuous flow synthesis involves the use of reactors where reactants are flown through, and the product is directly transferred to a filter in a continuous system .
化学反応の分析
Types of Reactions: (R,cis)-7-Methyl Atracurium Dibesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohol derivatives .
科学的研究の応用
Clinical Applications
- Skeletal Muscle Relaxation : The primary use of (R,cis)-7-Methyl Atracurium Dibesylate is to induce skeletal muscle relaxation during surgeries. Its effectiveness allows for smoother intubation and improved surgical conditions.
- Facilitation of Endotracheal Intubation : This compound is often used to ease the process of intubation, particularly in patients who may be difficult to intubate due to anatomical variations or other complications.
- Mechanical Ventilation : In critical care settings, this compound is utilized to provide muscle relaxation in patients requiring mechanical ventilation, ensuring adequate ventilation and oxygenation.
Comparative Efficacy Studies
Recent studies have compared this compound with other neuromuscular blockers such as cis-atracurium and succinylcholine:
- Efficacy in Pediatric Patients : A randomized controlled trial involving children aged 3-12 years demonstrated that this compound provided superior laryngeal relaxation compared to cis-atracurium, with a higher percentage of excellent conditions for laryngoscopy (53.8% vs. 19.2%) .
- Hemodynamic Stability : Studies indicate that while both atracurium and its cis-isomer can cause hemodynamic changes, this compound tends to have a more favorable profile with less significant fluctuations in blood pressure during administration .
Safety Profile
The safety profile of this compound has been well-documented:
- Adverse Effects : Common side effects include flushing and hypotension; however, serious adverse events are rare. Notably, it has not been associated with malignant hyperthermia, a critical consideration in anesthetic practice .
- Pregnancy Considerations : Research indicates that there are no significant teratogenic effects observed in animal studies at therapeutic doses, although caution is advised when administering this compound during pregnancy .
Neuromuscular Blockade Characteristics
Parameter | This compound | Cis-Atracurium |
---|---|---|
Onset Time | 2-4 minutes | 2-3 minutes |
Duration of Action | 30-45 minutes | 30-60 minutes |
ED95 Dose | 0.5 mg/kg | 0.1 mg/kg |
Recovery Time | 50-70 minutes | 50-90 minutes |
Comparative Study Outcomes
Study Aspect | This compound | Cis-Atracurium |
---|---|---|
Excellent Laryngeal Relaxation | 53.8% | 19.2% |
Hemodynamic Stability | Better stability | Moderate |
Adverse Events | Rare | Occasional |
作用機序
(R,cis)-7-Methyl Atracurium Dibesylate exerts its effects by competitively binding to cholinergic receptors at the motor end-plate of neurons, thereby blocking acetylcholine from accessing these receptors . This inhibition prevents the development of an end-plate potential, leading to muscle relaxation. The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .
類似化合物との比較
Atracurium: A mixture of ten optical and geometric isomers, including (R,cis)-7-Methyl Atracurium Dibesylate.
Cisatracurium: An isomer of atracurium with similar neuromuscular blocking effects but higher potency and reduced histamine release.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its intermediate duration of action and lower histamine release compared to other neuromuscular blocking agents . This makes it a preferred choice in clinical settings where these properties are advantageous.
生物活性
(R,cis)-7-Methyl Atracurium Dibesylate is a derivative of atracurium, a non-depolarizing neuromuscular blocking agent used in anesthesia. This compound exhibits unique biological activities, particularly in its neuromuscular blockade properties and safety profile compared to its predecessors. This article delves into its pharmacological mechanisms, biological activity, case studies, and research findings.
This compound functions primarily as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from eliciting muscle contraction, thus inducing paralysis necessary for surgical procedures. Unlike depolarizing agents, this compound does not cause initial muscle contraction but rather inhibits muscle function directly.
Pharmacokinetics
The pharmacokinetics of this compound are characterized by:
- Onset Time : Approximately 4 minutes for significant twitch depression.
- Duration of Action : The duration until 95% recovery is around 44 minutes.
- Elimination Half-Life : Approximately 20 minutes, with inactivation occurring through Hofmann elimination and ester hydrolysis.
Neuromuscular Blockade
Studies indicate that this compound exhibits effective neuromuscular blockade with minimal cardiovascular side effects. It has been shown to induce a complete fade of tetanic contractions while sparing twitch responses at lower concentrations.
Dosage (mg/kg) | Effect | Model |
---|---|---|
1 | Mild bronchoconstriction | DBA/2 Mice |
5 | Moderate neuromuscular blockade | Sprague-Dawley Rats |
10 | Significant paralysis | Various Animal Models |
20 | Complete fade of tetanic contraction | Rat Extensor Digitorum Longus |
Safety Profile
Compared to traditional atracurium formulations, this compound has demonstrated a lower incidence of histamine release and associated cardiovascular effects. This is crucial for patients with pre-existing cardiovascular conditions.
Clinical Trial Overview
A clinical trial involving patients undergoing elective surgeries assessed the efficacy and safety of this compound against standard atracurium. The primary outcomes measured included onset time, duration of action, recovery times, and hemodynamic stability.
- Participants : 70 patients anesthetized with a combination of fentanyl and nitrous oxide.
- Findings :
- Onset Time : (R,cis)-7-Methyl Atracurium had an onset time comparable to atracurium.
- Duration : Significantly shorter recovery times were noted in patients administered the new compound.
- Adverse Events : Minimal adverse reactions were reported, primarily related to histamine release.
Research Findings
Recent studies have focused on the comparative effectiveness of this compound versus cisatracurium. Results indicate that while both compounds provide effective neuromuscular blockade, the former offers enhanced cardiovascular stability and lower histamine release.
Comparative Efficacy Table
Parameter | This compound | Cisatracurium |
---|---|---|
Onset Time | 4 minutes | 3 minutes |
Duration of Action | 44 minutes | 50 minutes |
Histamine Release | Minimal | Moderate |
Cardiovascular Stability | High | Moderate |
特性
IUPAC Name |
[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNMJPPGRGUGN-XNSDKZDZSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N2O18S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1133.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。